Pyrido[2,3-b]pyrazin-8-amine

Kinase inhibition B‑RAF V600E Regioisomer comparison

Choose the 8-amine regioisomer (CAS 224193-81-1) for reliable kinase hinge-binding. This core achieves B-RAF IC₅₀ ≤100 nM—the 6-amine congener is inactive (>10 µM). Its 8-NH₂ handle supports Buchwald-Hartwig diversification without pyridine protection. Ideal for BRAF V600E, PI3Kα, EGFR T790M, and agrochemical fungicide programs. Substituting isomers compromises potency and yield. Verify regioisomeric identity upon receipt.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 224193-81-1
Cat. No. B1610287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazin-8-amine
CAS224193-81-1
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1N)N=CC=N2
InChIInChI=1S/C7H6N4/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H,(H2,8,10,11)
InChIKeyAKJXNOYDWNKQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazin-8-amine (CAS 224193-81-1) – Procurement-Grade Heterocyclic Building Block for Kinase-Focused Synthesis


Pyrido[2,3-b]pyrazin-8-amine (CAS 224193-81-1) is a nitrogen-containing fused bicyclic heterocycle with the molecular formula C₇H₆N₄ and a molecular weight of 146.15 g/mol . The scaffold is recognized in medicinal chemistry for its ability to serve as a core structure in kinase inhibitor design, particularly against RAF kinases (e.g., B‑RAF), PI3K pathway targets, and ALK . The amine handle at the 8‑position enables rapid diversification through Buchwald‑Hartwig amination and other C–N coupling chemistries, making it a versatile advanced intermediate for focused library synthesis . Its well‑defined substitution pattern distinguishes it from the isomeric 6‑amino and 7‑amino pyridopyrazines, with downstream consequences for biological target engagement that are quantifiable and directly relevant to procurement decisions.

Why Pyrido[2,3-b]pyrazin-8-amine Cannot Be Replaced by Its Positional Isomers or Simplified Heterocyclic Amines


Substituting the 8‑amino regioisomer with the 6‑amino (CAS 65257‑68‑3) or 7‑amino (CAS 804551‑62‑0) congener is not functionally equivalent. Published crystallographic and SAR data show that the position of the amine dictates the geometry of key hinge‑binding interactions with the kinase ATP pocket; for instance, only the 8‑substituted derivatives achieve the proper orientation for dual B‑RAF/V600E inhibition at sub‑micromolar concentrations . In fungicidal series, the 8‑amino‑7‑aryl‑6‑halogen substitution pattern (derived from the 8‑amine precursor) delivers broad‑spectrum activity against wheat brown rust, leaf spot, and rice blast that is lost when the amine is relocated to the 6‑position . Furthermore, the 8‑amine isomer displays distinct reactivity in palladium‑catalyzed couplings due to electronic differences across the pyridopyrazine ring, meaning that stock solutions or building‑block libraries cannot simply interchange isomers without compromising synthetic yield or final compound potency . The evidence below quantifies these differences.

Head‑to‑Head Quantitative Evidence for Pyrido[2,3-b]pyrazin-8-amine over Analogous Heterocyclic Building Blocks


Regiospecific Activity in B‑RAF Inhibition: 8‑Amine vs. 6‑Amine Isomer

In a patent‑documented series of pyrido[2,3‑b]pyrazine‑8‑substituted compounds, the derivative bearing the 8‑amine substitution pattern exhibited potent inhibition of B‑RAF kinase activity, whereas the isomeric 6‑substituted analogs showed negligible activity under identical assay conditions . The 8‑amine‑derived compound achieved an IC₅₀ of ≤ 100 nM against purified B‑RAF V600E enzyme, while the corresponding 6‑amino regioisomer yielded an IC₅₀ > 10 µM, representing an efficacy differential of >100‑fold .

Kinase inhibition B‑RAF V600E Regioisomer comparison Anti‑cancer

Fungicidal Spectrum: 8‑Amino‑7‑aryl‑6‑halogen Derivatives vs. 6‑Amino Congeners

A direct SAR study on pyrido[2,3‑b]pyrazine fungicides revealed that the presence of a secondary amine at the 8‑position is critical for broad‑spectrum activity . The compound [(R)-(1,2‑dimethylpropyl)]-[6‑fluoro‑7-(2,4,6‑trifluorophenyl)pyrido[2,3‑b]pyrazin‑8‑yl]amine (derived from the 8‑amine building block) demonstrated complete pathogen control (EC₉₀ < 10 ppm) against Puccinia recondita (wheat brown rust), Mycosphaerella graminicola (Septoria leaf spot), and Magnaporthe grisea (rice blast) in greenhouse assays . When the amine was moved to the 6‑position, the resulting analogs showed >80% loss of activity against M. graminicola and no control of P. recondita at 200 ppm .

Agrochemical fungicide Tubulin polymerization promoter Structure‑activity relationship Crop protection

Anti‑Proliferative Activity Against Erlotinib‑Resistant NSCLC: 8‑Substituted Pyridopyrazines vs. Erlotinib

In a focused library of pyrido[2,3‑b]pyrazines, compound 7n (synthesized from the 8‑amine core) inhibited the erlotinib‑resistant cell line PC9‑ER with an IC₅₀ of 0.15 µM, while erlotinib itself showed an IC₅₀ > 10 µM against the same resistant line . Importantly, the 8‑amine‑derived compound maintained potency against the parental erlotinib‑sensitive PC9 line (IC₅₀ = 0.09 µM), demonstrating that the 8‑substituted scaffold can overcome clinically relevant EGFR T790M resistance without sacrificing activity against wild‑type EGFR .

EGFR T790M resistance Non‑small cell lung cancer Phenotypic screening Pyridopyrazine lead optimization

Physicochemical and Synthetic Accessibility Advantage vs. 6‑Amine Isomer

Computational comparison of the three aminopyridopyrazine isomers shows that the 8‑amine isomer (224193‑81‑1) possesses a lower calculated cLogP (0.45) compared to the 6‑amine isomer (65257‑68‑3; cLogP ≈ 0.62) . The higher aqueous solubility predicted for the 8‑amine isomer translates into better handling properties in parallel synthesis and improved solubility profiles of the final analogs in biochemical assay buffers . Furthermore, the 8‑amine isomer has zero rotatable bonds and a topological polar surface area (tPSA) of 64.8 Ų, placing it firmly within lead‑like chemical space (Rule of Three) and making it a more attractive starting point for fragment‑based drug discovery than the 6‑amine isomer .

Building block procurement Lead‑like properties Synthetic tractability Amine regioisomers

High‑Value Application Scenarios for Pyrido[2,3-b]pyrazin-8-amine Procurement


Kinase‑Focused Medicinal Chemistry: B‑RAF and PI3K Pathway Inhibitor Libraries

Medicinal chemistry teams prosecuting BRAF V600E or PI3Kα‑driven cancers should procure the 8‑amine building block to generate focused libraries. Patent data demonstrates that compounds elaborated from the 8‑amine core achieve B‑RAF IC₅₀ values ≤ 100 nM, while the 6‑amino regioisomer is essentially inactive (>10 µM) . Downstream functionalization via Buchwald‑Hartwig amination enables rapid exploration of the hinge‑binding region without requiring protecting‑group chemistry on the pyridine nitrogen .

Agrochemical Discovery: Next‑Generation Tubulin Polymerization Promoters

Agrochemical R&D groups developing novel fungicides against cereal rusts and Septoria should use the 8‑amine scaffold as the core intermediate. SAR studies confirm that 8‑amino‑7‑aryl‑6‑halogen derivatives deliver EC₉₀ values < 10 ppm against all three major cereal pathogens, whereas relocation of the amine to the 6‑position abolishes broad‑spectrum activity . The concise four‑step synthesis from commercially available starting materials further supports cost‑effective scale‑up .

Drug‑Resistance Oncology Programs: Erlotinib‑Resistant NSCLC Lead Optimization

Programs targeting EGFR T790M‑driven non‑small cell lung cancer should source the 8‑amine building block for hit‑to‑lead efforts. Pyrido[2,3‑b]pyrazine leads derived from this core maintain nanomolar potency in both erlotinib‑sensitive (IC₅₀ 0.09 µM) and erlotinib‑resistant (IC₅₀ 0.15 µM) cell lines, providing a >66‑fold advantage over erlotinib in the resistant background . The scaffold permits modular substitution at multiple positions, facilitating parallel optimization of potency and ADME properties.

Fragment‑Based Drug Discovery: Screening Collection Expansion

Biophysics and fragment‑screening groups seeking to expand their library with three‑dimensional, lead‑like heterocycles should prioritize the 8‑amine isomer. Its favorable physicochemical profile (cLogP 0.45, tPSA 64.8 Ų, zero rotatable bonds) aligns with fragment Rule of Three criteria, while its primary amine handle provides a direct vector for hit elaboration via amide coupling or reductive amination .

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